
Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boronate ester group attached to a 3-methylbuta-1,2-dien-1-yl moiety. The presence of both boron and an allene structure makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate typically involves the reaction of 3-methylbuta-1,2-diene with a boron-containing reagent. One common method is the hydroboration of 3-methylbuta-1,2-diene using a borane complex, followed by oxidation to yield the boronate ester . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are carried out at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum complexes, can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate undergoes a variety of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to yield boron-free products, often using hydrogenation catalysts.
Substitution: The allene moiety allows for nucleophilic substitution reactions, where the boronate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce hydrocarbons or alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate has a wide range of applications in scientific research:
Biology: The compound’s boronate group can interact with biological molecules, making it useful in the development of enzyme inhibitors and probes for
Eigenschaften
CAS-Nummer |
61357-30-0 |
|---|---|
Molekularformel |
C7H13BO2 |
Molekulargewicht |
139.99 g/mol |
InChI |
InChI=1S/C7H13BO2/c1-7(2)5-6-8(9-3)10-4/h6H,1-4H3 |
InChI-Schlüssel |
CDZPQERMTPAPLD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=C=C(C)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)


![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
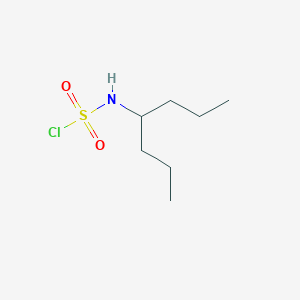
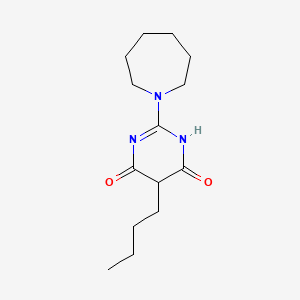
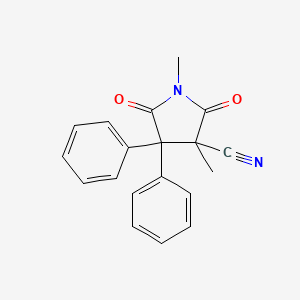
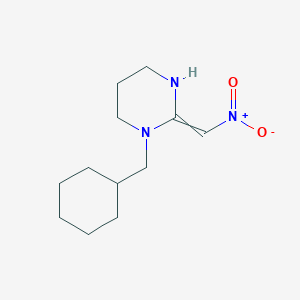
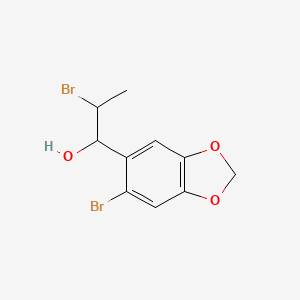
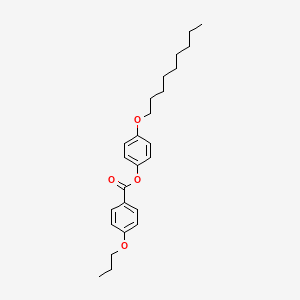
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)

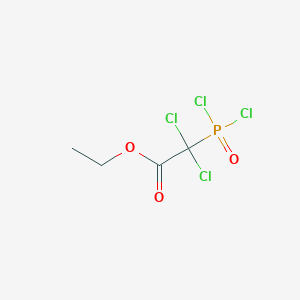
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
